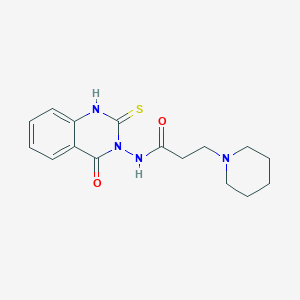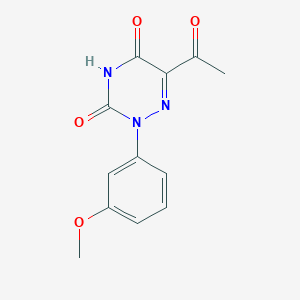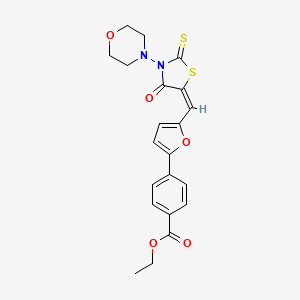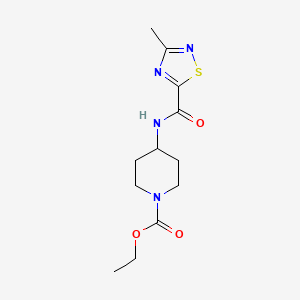![molecular formula C24H18N2O5 B2935540 (2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929970-54-7](/img/structure/B2935540.png)
(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
This compound is related to the class of benzoxazines, which are notable for their use in creating advanced polymeric materials. Research indicates that benzoxazines, including derivatives with furan and pyridine substitutions, have significant implications for synthesizing bio-based polymers with enhanced thermal and mechanical properties. For instance, fully bio-based benzoxazine monomers synthesized from guaiacol, furfurylamine, and stearylamine show promising results in copolymerization, improving cross-linking density and thermal stability of the resulting polymers (Wang et al., 2012). These findings are crucial for developing new materials that are sustainable and have improved performance characteristics.
Heterocyclic Chemistry and Molecular Interactions
The compound is structurally related to those explored for their potential in forming heterocyclic compounds through various chemical reactions. Studies on similar structures have explored their interactions and transformations into oxazinone and pyrimidinone heterocycles, highlighting the compound's relevance in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Hashem et al., 2017). These transformations are significant for creating compounds with specific properties, such as luminescence or enhanced emission, which are valuable in optoelectronics and sensor technologies.
Photophysical Properties and Stimuli-Responsive Materials
Compounds with pyridyl substitutions have been studied for their aggregation-enhanced emission (AEE) properties and stimuli-responsive behavior. For example, research on 1,8-naphthalimide derivatives connected to benzoic acid chloride via a methylene group and further condensed with amino pyridines has demonstrated luminescent properties and the ability to form nano-aggregates with enhanced emission in aqueous solutions (Srivastava et al., 2017). These properties are particularly relevant for the development of advanced photonic materials and sensors that can respond to mechanical stress or changes in solvent polarity.
Catalysis and Chemical Synthesis
The structural features of the compound suggest its potential application in catalysis and chemical synthesis, particularly in reactions involving cross-coupling or the formation of C-S bonds. Research in related areas has shown that pyridine and furan derivatives can facilitate Pd-catalyzed cross-couplings, offering a method to construct aromatic sulfides using environmentally friendly sulfur sources (Qiao et al., 2014). This research highlights the compound's potential role in developing new synthetic methodologies that are more sustainable and efficient.
Eigenschaften
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(24(17)31-22(23)8-15-2-1-7-25-10-15)12-26(13-28-19)11-16-3-5-20-21(9-16)30-14-29-20/h1-10H,11-14H2/b22-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQSMFZMULYMP-UYOCIXKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-1-(prop-2-yn-1-yl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2935460.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)



![4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935470.png)
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)
![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)



